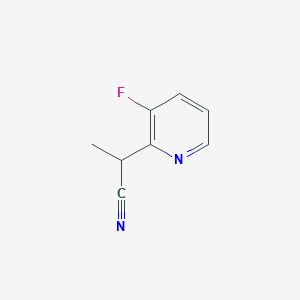

2-(3-Fluoropyridin-2-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

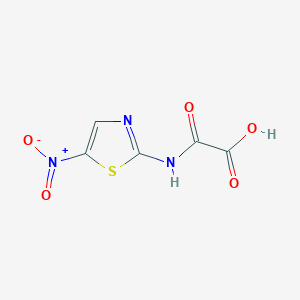

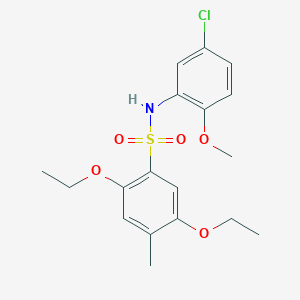

“2-(3-Fluoropyridin-2-yl)propanenitrile” is a chemical compound with the CAS Number: 2172024-93-8 . It has a molecular weight of 150.16 . The IUPAC name for this compound is 2-(3-fluoropyridin-2-yl)propanenitrile . The InChI Code for this compound is 1S/C8H7FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3 .

Molecular Structure Analysis

The InChI key for “2-(3-Fluoropyridin-2-yl)propanenitrile” is XCIWDXPYSZVFQF-UHFFFAOYSA-N . This key can be used to identify the compound and its molecular structure in chemical databases.Physical And Chemical Properties Analysis

“2-(3-Fluoropyridin-2-yl)propanenitrile” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Electrophilic Fluorination Agents

2-(3-Fluoropyridin-2-yl)propanenitrile derivatives have been utilized as electrophilic fluorinating agents. These compounds are crucial in the synthesis of N-halogeno compounds and play a significant role in site-specific electrophilic fluorination, enabling the functionalization of various substrates with fluorine, a key modification in the development of pharmacologically active molecules and materials science applications (Banks et al., 1997).

Fluorophore-based Nicotinonitriles

Research has led to the development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds, synthesized via a domino four-component condensation reaction, exhibit strong blue-green fluorescence emission. Such characteristics make them suitable for applications in materials science, particularly in the development of novel fluorescent materials for sensing and imaging technologies (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

Radiolabeling for PET Imaging

The compound's derivatives have been explored for the synthesis of radiolabeling agents, such as [18F]FPyKYNE, designed for the fluorine-18 labeling of macromolecules using click chemistry. This application is pivotal in positron emission tomography (PET) imaging for the non-invasive study of biological processes at the molecular level, providing valuable insights into disease mechanisms, drug targeting, and treatment efficacy (Kuhnast et al., 2008).

Electrolytes for Lithium-Ion Batteries

Compounds containing the nitrile functional group, such as 2-(3-Fluoropyridin-2-yl)propanenitrile, have been investigated as components of safe electrolytes for lithium-ion batteries. Mixtures involving these compounds can offer high safety, better wettability to separator and electrodes, and improved electrochemical performances compared to conventional electrolytes. Such advancements are critical for the development of safer and more efficient energy storage solutions (Liu et al., 2016).

Biocompatible Polymers

Additionally, derivatives of 2-(3-Fluoropyridin-2-yl)propanenitrile have been used in the synthesis of biocompatible aliphatic-terpolymers. These polymers exhibit properties suitable for three-in-one applications, including use as Fe(III) sensors, imaging agents in cell cultures, and security inks. Such multifunctionality underscores the compound's versatility in biomedical research and materials science, offering innovative solutions for diagnostics, therapeutics, and security applications (Mahapatra et al., 2020).

Safety and Hazards

The compound has been classified under the GHS07 category . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-(3-fluoropyridin-2-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIWDXPYSZVFQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=C(C=CC=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2562808.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2562809.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide](/img/structure/B2562812.png)

![2-Methoxy-1-(1,4,6,7-tetrahydropyrrolo[3,2-c]pyridin-5-yl)ethanone](/img/structure/B2562819.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2562820.png)

![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)

![N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2562823.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2562824.png)